molecular formula C17H20FNO B444842 (4-Ethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine CAS No. 423734-70-7

(4-Ethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine

Cat. No.: B444842
CAS No.: 423734-70-7
M. Wt: 273.34g/mol
InChI Key: FHHNPFFTBMVGME-UHFFFAOYSA-N
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Description

(4-Ethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine is an organic compound with the molecular formula C17H20FNO This compound features a benzyl group substituted with an ethoxy group and a phenylethylamine moiety substituted with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine typically involves the following steps:

    Formation of the Ethoxybenzyl Intermediate: The starting material, 4-ethoxybenzyl chloride, is prepared by reacting 4-ethoxybenzyl alcohol with thionyl chloride (SOCl2) under reflux conditions.

    Nucleophilic Substitution: The 4-ethoxybenzyl chloride is then reacted with 2-(4-fluorophenyl)ethylamine in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The benzyl and phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(4-Ethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Ethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the ethoxy and fluorophenyl groups can influence its binding affinity and selectivity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxybenzyl)[2-(4-fluorophenyl)ethyl]amine: Similar structure but with a methoxy group instead of an ethoxy group.

    (4-Ethoxybenzyl)[2-(4-chlorophenyl)ethyl]amine: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

(4-Ethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine is unique due to the presence of both the ethoxy and fluorophenyl groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO/c1-2-20-17-9-5-15(6-10-17)13-19-12-11-14-3-7-16(18)8-4-14/h3-10,19H,2,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHNPFFTBMVGME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNCCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365827
Record name AK-968/15362096
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423734-70-7
Record name AK-968/15362096
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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